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molecular formula C11H15NO3S B8765498 O-(3,5-dimethoxyphenyl)dimethyl thiocarbamate

O-(3,5-dimethoxyphenyl)dimethyl thiocarbamate

Cat. No. B8765498
M. Wt: 241.31 g/mol
InChI Key: JDTQLTMOLGVAOX-UHFFFAOYSA-N
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Patent
US04024272

Procedure details

3,5-Dimethoxyphenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of sodium hydride in DMF to give 1-dimethylaminothiocarbonyloxy-3,5-dimethoxybenzene of m.p. 77°-78°. This product is rearranged, by heating for half an hour at 270°, to give 1-dimethylaminocarbonylmercapto-3,5-dimethoxybenzene, which, in the crude state, by leaving to stand for 3 days with ethanolic KOH, is saponified to give 3,5-dimethoxythiophenol of b.p. 103°-109°/0.25 mm. Reaction with glutaconic acid dimethyl ester gives 3-(3,5-dimethoxyphenylmercapto)-glutaric acid dimethyl ester, which is converted, at 80° by means of polyphosphoric acid, into 5,7-dimethoxy-thiochroman-4-one-2-acetic acid methyl ester of m.p. 98°-99°. The corresponding free acid (m.p. 180°-182°) is converted, via the chloride and the amide (m.p. 199°-202°), into the corresponding nitrile (m.p. 123°-124°), which is split, by means of BBr3, into 5-hydroxy-7-methoxy-thiochroman-4-one-2-acetonitrile (m.p. 97°-98°). Analogously to Example 1, there are obtained therefrom 5-hydroxy-7-methoxy-thiochroman-4-one-2-acetaldehyde (m.p. 112°-115°), 2-phenyl-4-[2-(5-hydroxy-7-methoxy-thiochroman-4-on-2-yl)-ethylidene]-2-thiazolin-5-one (m.p. 97°-99°), 4-thiobenzamido-1,4,4a,5,5a,6,11,12-octahydro-3,10,12-trihydroxy-8-methoxy-1,11-dioxo-6-thianaphthacene-2-carboxamide (mixture of stereo-isomers), 4-de-dimethylamino-4-thiobenzamido-8-methoxy-12a-dehydroxy-6-thiatetracycline (m.p. 212°-215°) and, finally, by hydroxylation
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Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:11])[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=1.[CH3:12][N:13]([CH3:17])[C:14](Cl)=[S:15].[H-].[Na+]>CN(C=O)C>[CH3:12][N:13]([CH3:17])[C:14]([O:11][C:5]1[CH:6]=[C:7]([O:9][CH3:10])[CH:8]=[C:3]([O:2][CH3:1])[CH:4]=1)=[S:15] |f:2.3|

Inputs

Step One
Name
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0 (± 1) mol
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reactant
Smiles
COC=1C=C(C=C(C1)OC)O
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reactant
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CN(C(=S)Cl)C
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reactant
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[H-].[Na+]
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CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C(=S)OC1=CC(=CC(=C1)OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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